Magnesium oxalate dihydrate

Overview

Description

Magnesium oxalate dihydrate is a compound used in the synthesis of nano-sized magnesium oxide. It is also used as a catalyst, refractory materials, adsorbents, superconductors, and ferroelectric materials .

Synthesis Analysis

Magnesium oxalate can be synthesized by combining a magnesium salt or ion with an oxalate . A sol-gel method is used to synthesize a highly stable form of MgO from magnesium oxalate dihydrate . The structures of the complexing agents, oxalic acid and tartaric acid, play very important roles in the formation of the nanocrystals .Molecular Structure Analysis

The molecular structure of Magnesium oxalate dihydrate changes with thermal treatment . A new polymorph of Magnesium oxalate dihydrate has been reported .Chemical Reactions Analysis

When heated, Magnesium oxalate dihydrate will decompose. First, the dihydrate will decompose at 150 °C into the anhydrous form. With additional heating, the anhydrous form will decompose further into magnesium oxide and carbon oxides between 420 °C and 620 °C .Physical And Chemical Properties Analysis

Magnesium oxalate dihydrate is a white solid that comes in two forms: an anhydrous form and a dihydrate form where two water molecules are complexed with the structure. Both forms are practically insoluble in water and are insoluble in organic solutions .Scientific Research Applications

Synthesis of Nano-sized Magnesium Oxide

Magnesium oxalate dihydrate is used in the synthesis of nano-sized magnesium oxide . The formation of MgO nanostructures with a small crystallite size of less than 100 nm and homogeneous morphology has attracted much attention due to their unique physicochemical properties including high surface area-to-volume ratio .

Catalyst

Magnesium oxalate dihydrate is used as a catalyst . It has been used as a catalyst and catalyst support for various organic reactions . The catalytic behavior of MgO can be further improved if it is used as nanosized particles compared to micron-sized particles .

Refractory Materials

Magnesium oxalate dihydrate is used in the production of refractory materials . Refractory materials are heat-resistant materials that are suitable for use at high temperatures. They are often used in kilns, furnaces, reactors, and other high-temperature environments.

Adsorbents

Magnesium oxalate dihydrate is used as an adsorbent . It has been used as an adsorbent for removing dyes and heavy metals from wastewater .

Superconductors

Magnesium oxalate dihydrate is used in the production of superconductors . Superconductors are materials that can conduct electricity without resistance when cooled to certain temperatures.

Ferroelectric Materials

Magnesium oxalate dihydrate is used in the production of ferroelectric materials . Ferroelectric materials have a spontaneous electric polarization that can be reversed by the application of an external electric field.

Antimicrobial Material

Magnesium oxide, which can be obtained from magnesium oxalate dihydrate, has been used as an antimicrobial material . This makes it useful in a variety of applications where microbial growth needs to be controlled.

Electrochemical Biosensor

Magnesium oxide, which can be obtained from magnesium oxalate dihydrate, has been used as an electrochemical biosensor . This makes it useful in detecting specific chemical compounds in a variety of applications, including medical diagnostics and environmental monitoring.

Mechanism of Action

Target of Action

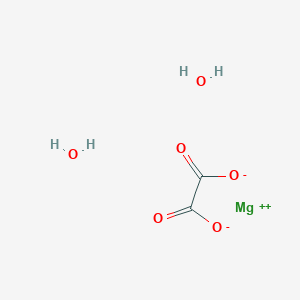

Magnesium oxalate dihydrate is an organic compound comprising a magnesium cation with a 2+ charge bonded to an oxalate anion .

Mode of Action

When heated, magnesium oxalate dihydrate decomposes into magnesium oxide and carbon oxides . This decomposition process could potentially influence its interaction with its targets.

Biochemical Pathways

Oxalic acid, a component of magnesium oxalate, is a secondary metabolite secreted by fungi, bacteria, and plants . Oxalates are linked to various processes such as nutrient availability, weathering of minerals, and precipitation of metal oxalates .

Result of Action

It’s known that when heated, magnesium oxalate dihydrate decomposes into magnesium oxide and carbon oxides . This decomposition process could potentially have some effects at the molecular and cellular level.

Action Environment

The action of magnesium oxalate dihydrate is influenced by environmental factors such as temperature. For instance, the compound decomposes at 150°C into an anhydrous form . With additional heating, the anhydrous form decomposes further into magnesium oxide and carbon oxides between 420°C and 620°C . Therefore, the compound’s action, efficacy, and stability are highly dependent on the environmental temperature.

Safety and Hazards

properties

IUPAC Name |

magnesium;oxalate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.Mg.2H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;2*1H2/q;+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYWQDOJMBTCCO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].O.O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4MgO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00210485 | |

| Record name | Magnesium oxalate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium oxalate dihydrate | |

CAS RN |

6150-88-5 | |

| Record name | Magnesium oxalate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006150885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium oxalate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MAGNESIUM OXALATE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D674BHV95V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5,6-Trihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyltetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dien-15-one](/img/structure/B1208487.png)